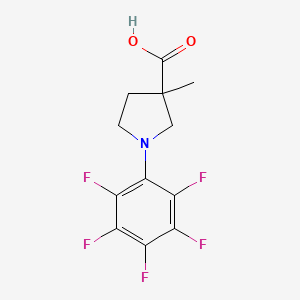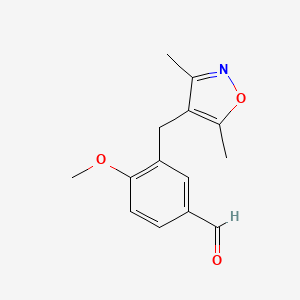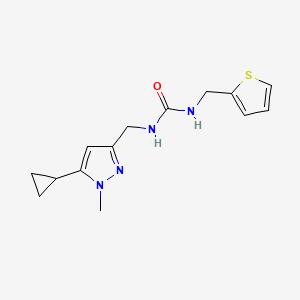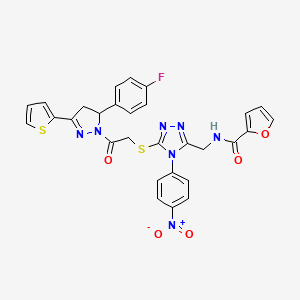
3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid, is a fluorinated pyrrolidine derivative. Pyrrolidine derivatives are significant in pharmaceutical chemistry due to their presence in various bioactive compounds. The pentafluorophenyl group is a unique moiety that can influence the physical and chemical properties of the compound, potentially enhancing its reactivity and stability.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach might involve the acylation of pyrrolidine-2,4-diones, as described in the synthesis of 3-acyltetramic acids . Although the specific synthesis of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid is not detailed in the provided papers, the methodologies discussed could be adapted for its synthesis. For instance, the use of pentafluoropyridine (PFP) for the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent amide bond formation could be a potential route . The acylation process with acid chlorides in the presence of Lewis acids, as mentioned in the acylation of pyrrolidine-2,4-diones, could also be relevant .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can influence the compound's reactivity and interaction with biological targets. The addition of a pentafluorophenyl group is likely to affect the electron distribution and steric hindrance within the molecule. The X-ray molecular structure analysis of related compounds, such as 3-acyltetramic acids, provides insights into the conformation and geometry of such molecules .
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can vary significantly depending on the substituents attached to the ring. The presence of a pentafluorophenyl group could enhance the acidity of the carboxylic acid, potentially making it more reactive in condensation reactions. The papers provided do not directly address the chemical reactions of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid, but the one-pot deoxyfluorination amide bond-forming reaction using PFP suggests that similar compounds can participate in high-yield amide bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid would be influenced by the fluorinated aromatic ring and the pyrrolidine structure. Fluorination is known to increase the lipophilicity and metabolic stability of organic compounds, which could be beneficial in drug design. The extraction studies of pyridine-3-carboxylic acid using different diluents provide a perspective on how the solubility and extraction efficiency of similar carboxylic acids can be affected by the choice of solvent . Although not directly applicable, these findings could be extrapolated to predict the behavior of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid in various environments.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Monitoring
- Microbial Degradation and Environmental Fate: Research into the microbial degradation of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acids (PFAAs), highlights the environmental fate and biodegradability of these substances. Studies involving microbial cultures, activated sludge, and environmental samples have shed light on the degradation pathways, defluorination potential, and the formation of degradation intermediates and products (Liu & Avendaño, 2013).
- Fluorinated Alternatives to PFCAs and PFSAs: With ongoing industrial transitions away from long-chain PFCAs and perfluoroalkane sulfonic acids (PFSAs), there has been a push to understand the environmental releases, persistence, and human and biota exposure to their fluorinated alternatives. This research is crucial for risk assessment and management of these chemicals (Wang et al., 2013).
Biocatalyst Inhibition and Biochemical Impacts
- Biocatalyst Inhibition by Carboxylic Acids: Carboxylic acids, including fluorinated carboxylic acids, inhibit microbes at concentrations below desired yields and titers in biotechnological applications. This review emphasizes the impact of such acids on microbial cell membranes and internal pH, suggesting metabolic engineering strategies for increased microbial robustness (Jarboe et al., 2013).
Environmental and Health Monitoring
- Biological Monitoring of Polyfluoroalkyl Substances: The widespread detection of PFCAs, PFSAs, and related substances in humans and wildlife, especially in industrialized areas, underscores the importance of continuous environmental and health monitoring. This research has significant implications for understanding exposure routes, bioaccumulation, and potential health impacts (Houde et al., 2006).
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including “3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid”, have potential for the development of novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO2/c1-12(11(19)20)2-3-18(4-12)10-8(16)6(14)5(13)7(15)9(10)17/h2-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHAHZYFHKETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(perfluorophenyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2519459.png)
![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2519460.png)
![3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519462.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)
![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)
![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)
